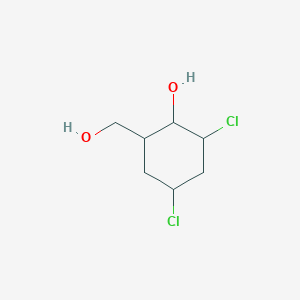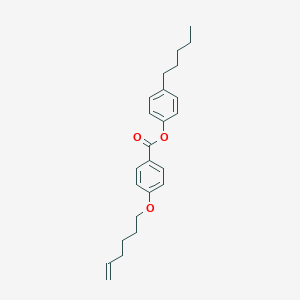
2-(3-Chloro-1-benzothiophen-2-yl)-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloro-1-benzothiophen-2-yl)-1,3-benzothiazole is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have interesting properties that make it useful in a variety of fields, including biochemistry, pharmacology, and materials science.
作用機序
The mechanism of action of 2-(3-Chloro-1-benzothiophen-2-yl)-1,3-benzothiazole is not fully understood, but it is believed to interact with certain biomolecules in a specific way. This compound has been found to bind to specific proteins and enzymes, which can lead to changes in their activity and function.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-Chloro-1-benzothiophen-2-yl)-1,3-benzothiazole can have a variety of biochemical and physiological effects. This compound has been found to inhibit the activity of certain enzymes, which can have implications for the treatment of certain diseases. It has also been found to have antioxidant properties, which may be useful in preventing cellular damage.
実験室実験の利点と制限
One advantage of using 2-(3-Chloro-1-benzothiophen-2-yl)-1,3-benzothiazole in lab experiments is its fluorescent properties, which make it useful for the detection of certain biomolecules. However, one limitation is that this compound can be difficult to synthesize and purify, which can make it challenging to work with in the lab.
将来の方向性
There are several potential future directions for research on 2-(3-Chloro-1-benzothiophen-2-yl)-1,3-benzothiazole. One area of interest is its potential use in the development of new materials, such as organic semiconductors and liquid crystals. Another area of interest is its potential use in the treatment of certain diseases, such as cancer and Alzheimer's disease. Further studies are needed to fully understand the mechanisms of action and potential applications of this compound.
合成法
The synthesis of 2-(3-Chloro-1-benzothiophen-2-yl)-1,3-benzothiazole can be achieved through a multistep process that involves the reaction of various starting materials. One common method involves the reaction of 3-chlorobenzothiophene with 2-aminobenzenethiol in the presence of a catalyst to form the desired compound.
科学的研究の応用
2-(3-Chloro-1-benzothiophen-2-yl)-1,3-benzothiazole has been studied extensively for its potential applications in scientific research. One area of interest is its use as a fluorescent probe for the detection of certain biomolecules. This compound has also been found to have potential applications in the development of new materials, such as polymers and liquid crystals.
特性
IUPAC Name |
2-(3-chloro-1-benzothiophen-2-yl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClNS2/c16-13-9-5-1-3-7-11(9)18-14(13)15-17-10-6-2-4-8-12(10)19-15/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJHSBXUDCLVHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C3=NC4=CC=CC=C4S3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClNS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(methylsulfanyl)-2-thienyl]ethanone O-{4-nitrobenzoyl}oxime](/img/structure/B371142.png)



![(4-Pentylbicyclo[2.2.2]oct-1-yl)methyl 4-methylbenzenesulfonate](/img/structure/B371149.png)
![2-[(4-Propoxyphenyl)methylideneamino]fluoren-9-one](/img/structure/B371150.png)





![N-{2',3-bisnitro[1,1'-biphenyl]-4-yl}acetamide](/img/structure/B371162.png)
